molecular formula C8H12N2OS B13338680 N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine

N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine

Cat. No.: B13338680
M. Wt: 184.26 g/mol
InChI Key: IKLZVBJZNCWECT-UHFFFAOYSA-N
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Description

N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine is a heterocyclic compound that features both oxazole and thietane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine typically involves the formation of the oxazole and thietane rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the thietane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Methylisoxazol-3-yl)malonamide
  • N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides

Uniqueness

N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine is unique due to the presence of both oxazole and thietane rings, which confer distinct chemical and biological properties. This dual-ring structure is less common compared to other heterocyclic compounds, making it a valuable scaffold for the development of new molecules with diverse applications .

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

N-[(5-methyl-1,3-oxazol-2-yl)methyl]thietan-3-amine

InChI

InChI=1S/C8H12N2OS/c1-6-2-10-8(11-6)3-9-7-4-12-5-7/h2,7,9H,3-5H2,1H3

InChI Key

IKLZVBJZNCWECT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(O1)CNC2CSC2

Origin of Product

United States

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